1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of two cyano groups and a carboxylic acid group attached to a cyclopropane ring, which is further substituted with two methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of malononitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong base, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The cyano groups can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano groups to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1,3-Dicyano-2-methylcyclopropane-1-carboxylic acid: This compound has one less methyl group, which can affect its chemical reactivity and biological activity.
1,3-Dicyano-2,2-dimethylcyclopropane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPYIYNBOJIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#N)C(=O)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861616-63-9 |
Source
|
Record name | 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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